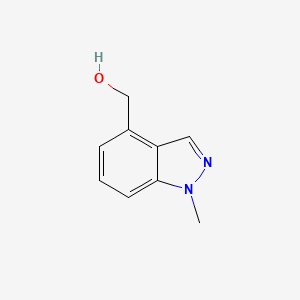

(1-Methyl-1H-indazol-4-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-indazol-4-YL)methanol” is a chemical compound that falls under the category of Indazoles . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes “(1-Methyl-1H-indazol-4-YL)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

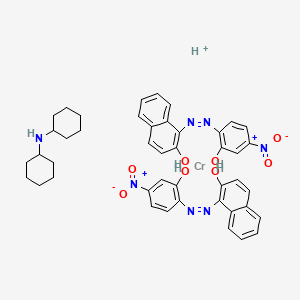

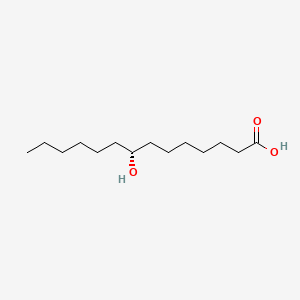

The molecular structure of “(1-Methyl-1H-indazol-4-YL)methanol” is represented by the formula C9H10N2O . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 .Scientific Research Applications

Comprehensive Analysis of (1-Methyl-1H-indazol-4-YL)methanol Applications

(1-Methyl-1H-indazol-4-YL)methanol: is a compound with potential applications in various scientific fields due to its structural characteristics. Below is a detailed analysis of six unique applications, each within its own scientific domain.

Medicinal Chemistry: Anticancer Agents

Indazoles: , including derivatives like (1-Methyl-1H-indazol-4-YL)methanol, are known for their medicinal properties. They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), which is a significant target in cancer therapy . The compound’s ability to selectively inhibit PI3K can be harnessed to develop new anticancer drugs, potentially offering improved selectivity and fewer side effects.

Organic Synthesis: Bidentate Ligand Formation

The compound’s indazole moiety is structurally similar to pyrazolylmethanes, which are investigated for their bidentate chelating capabilities . This property can be utilized in organic synthesis to create complex molecules with specific characteristics, such as increased stability or novel reactivity patterns.

Pharmacology: Treatment of Respiratory Diseases

Indazole derivatives have been employed as selective inhibitors for the treatment of respiratory diseases . (1-Methyl-1H-indazol-4-YL)methanol could be explored for its efficacy in this area, potentially leading to new treatments for conditions like asthma or chronic obstructive pulmonary disease (COPD).

Biochemistry: Enzyme Inhibition

Due to the structural versatility of indazole derivatives, they can act as enzyme inhibitors . This application is crucial in biochemistry and pharmacology, where enzyme inhibition is a common strategy to regulate biological pathways and treat diseases.

properties

IUPAC Name |

(1-methylindazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYZKKPXUWCKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657125 |

Source

|

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092961-12-0 |

Source

|

| Record name | 1-Methyl-1H-indazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)